4-Butyrylmorpholine
Overview
Description
4-Butyrylmorpholine, also known as butanoic acid morpholide, is a chemical compound with the molecular formula C8H15NO2. It is a morpholine derivative where the morpholine ring is substituted with a butyryl group at the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyrylmorpholine can be synthesized through the reaction of morpholine with butyric anhydride or butyric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:
Morpholine+Butyric Anhydride→this compound+Acetic Acid
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where morpholine and butyric anhydride are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Butyrylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions where the butyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Butyrylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butyrylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The butyryl group can undergo hydrolysis to release butyric acid, which can then participate in various metabolic pathways. The morpholine ring can interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Butylmorpholine: Similar structure but with a butyl group instead of a butyryl group.
4-Acetylmorpholine: Contains an acetyl group instead of a butyryl group.
4-Propionylmorpholine: Contains a propionyl group instead of a butyryl group.
Uniqueness
4-Butyrylmorpholine is unique due to its specific butyryl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-morpholin-4-ylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)9-4-6-11-7-5-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYJJZJDSMHJGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967850 | |
Record name | 1-(Morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-51-5 | |
Record name | NSC3342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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